N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its unique structure, which includes a biphenyl group, a naphthyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 1,1’-biphenyl-4-carbaldehyde and 3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the biphenyl or naphthyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl or naphthyl derivatives.
Scientific Research Applications
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of biphenyl and naphthyl groups, which impart distinct electronic and steric properties. This uniqueness makes it particularly valuable in the development of advanced materials and in medicinal chemistry for designing novel therapeutic agents.
Properties
Molecular Formula |
C27H20N4O |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-naphthalen-2-yl-N-[(E)-(4-phenylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H20N4O/c32-27(31-28-18-19-10-12-22(13-11-19)20-6-2-1-3-7-20)26-17-25(29-30-26)24-15-14-21-8-4-5-9-23(21)16-24/h1-18H,(H,29,30)(H,31,32)/b28-18+ |
InChI Key |
AFLISJZYWJWAQA-MTDXEUNCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=NN3)C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC(=NN3)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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